Compound Description: Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione) is a FDA-approved drug for the treatment of type 2 diabetes. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, preventing the degradation of incretin hormones and thus increasing insulin secretion. Linagliptin exhibits high potency and selectivity for DPP-4, with a long duration of action, allowing for once-daily dosing. [, , , ]
Relevance: Linagliptin shares the core purine-2,6-dione scaffold with 7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione. Key structural differences include a quinazoline substituent at the 1-position, a but-2-ynyl group at the 7-position, and a (3R)-3-aminopiperidin-1-yl substituent at the 8-position in Linagliptin. These modifications contribute to Linagliptin's specific binding interactions with DPP-4. Both compounds exemplify how substitutions on the purine core can drastically alter biological activity. [, , , ]
BI 1356 (Ondero)
Compound Description: BI 1356 [(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione] is another potent and selective DPP-4 inhibitor. Like Linagliptin, it demonstrates a long duration of action, making it suitable for once-daily administration in the treatment of type 2 diabetes. It improves glycemic control by increasing basal levels of glucagon-like peptide-1 (GLP-1) and insulin. [, , ]
Relevance: BI 1356 is structurally very similar to Linagliptin, differing only in the stereochemistry at the 8-position piperidine ring. This highlights the importance of stereochemistry in determining the biological activity of these compounds. The structural similarities between BI 1356, Linagliptin, and 7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione provide valuable insights into the structure-activity relationships of purine-2,6-dione derivatives as DPP-4 inhibitors. [, , ]
Compound Description: This compound is a metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor yogliptin. []
Relevance: This metabolite exhibits significant structural similarity to 7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione. It shares the core purine-2,6-dione ring system, a but-2-ynyl group at the 7-position, and a substituted piperidine ring at the 8-position. This compound highlights the metabolic pathways of drugs containing the purine-2,6-dione scaffold and emphasizes the potential for generating metabolites with similar pharmacological activity. []
Compound Description: This compound is a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor. []
Relevance: This compound shares the same core structure as the target compound, with variations mainly in the substituents at positions 7 and 8. It highlights the importance of the purine-2,6-dione scaffold and specific substitutions in designing potent and selective DPP-4 inhibitors for type 2 diabetes treatment. []
Compound Description: This series of compounds, particularly the derivative 8-[3-(4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione, exhibit potent and selective A₂B adenosine receptor antagonist activity. They were designed based on molecular modeling studies, including comparative molecular field analysis (CoMFA), to identify structural features important for A₂B receptor binding. []
Relevance: Although these compounds target a different receptor than 7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, they highlight the versatility of the purine-2,6-dione scaffold in medicinal chemistry. The presence of diverse substituents at the 8-position in both compound series emphasizes the impact of these modifications on target selectivity and pharmacological activity. []
Compound Description: This compound emerged as a potential Zika virus methyltransferase (MTase) inhibitor from a structure-based virtual screening of bioactive compounds. It demonstrated favorable interactions with the active site of the MTase enzyme in molecular docking studies and exhibited promising ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. []
Relevance: Similar to the target compound, F0886-0080 features a substituted benzyl group at the 7-position of the purine-2,6-dione core, highlighting the significance of this structural motif in interacting with biological targets. Despite targeting different proteins, both cases exemplify how modifications on the purine scaffold can lead to compounds with potential therapeutic applications. []
Compound Description: This compound is a process-related impurity identified during the synthesis of the anti-diabetic drug linagliptin. []
Relevance: Impurity-VII shares the same core structure as linagliptin and the target compound, with a different substituent at the 7-position. This finding emphasizes the importance of controlling for impurities during drug synthesis, as even slight structural variations can affect pharmacological activity and safety profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.